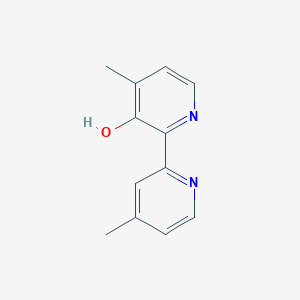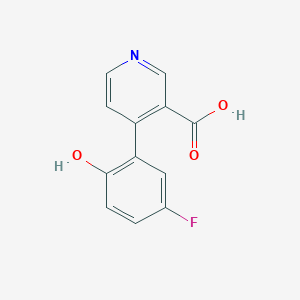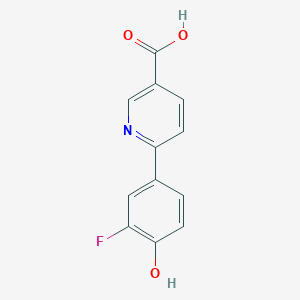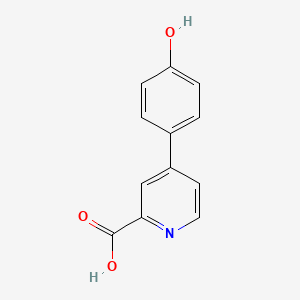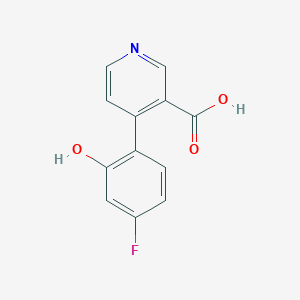
4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid (4-F2HPN) is a synthetic compound that has recently gained prominence in the scientific community due to its potential applications in various fields. 4-F2HPN is a derivative of nicotinic acid, an important class of compounds that are involved in a variety of biological processes. 4-F2HPN has been studied for its potential as a drug target, as a therapeutic agent, and as a tool for studying biochemical pathways.
科学的研究の応用
4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been studied for its potential as a drug target and as a therapeutic agent. It has been found to have anti-inflammatory and anti-cancer properties, and has been studied as a potential treatment for various diseases. In addition, 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been studied for its potential to modulate the activity of enzymes involved in metabolic pathways. It has also been studied for its potential to modulate the activity of other proteins involved in cellular signaling pathways.
作用機序
4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% is believed to act through a variety of mechanisms. It has been found to inhibit the activity of enzymes involved in metabolic pathways, as well as modulate the activity of other proteins involved in cellular signaling pathways. It has also been found to interact with various receptors, such as the nicotinic acetylcholine receptor, and to modulate their activity.
Biochemical and Physiological Effects
4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, and has been studied as a potential treatment for various diseases. It has also been found to modulate the activity of enzymes involved in metabolic pathways, as well as modulate the activity of other proteins involved in cellular signaling pathways.
実験室実験の利点と制限
4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be done in a laboratory setting. It is also relatively stable and can be stored for long periods of time. In addition, it has been found to interact with various receptors, such as the nicotinic acetylcholine receptor, and to modulate their activity.
However, there are also some limitations to using 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% in laboratory experiments. It is a synthetic compound, and thus its safety profile is not yet known. In addition, it is not yet known if 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% can have any adverse effects on humans or other organisms.
将来の方向性
The future of 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% research is promising. Further research is needed to understand the safety profile of the compound and to investigate its potential applications in the treatment of various diseases. In addition, further research is needed to understand the mechanism of action of 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%, as well as its potential to modulate the activity of enzymes and proteins involved in metabolic and cellular signaling pathways. Finally, further research is needed to explore the potential of 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% as a drug target and as a therapeutic agent.
合成法
4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% is synthesized from 4-fluoro-2-hydroxybenzoic acid (4-F2HBA) and nicotinic acid. The reaction is performed by heating the two compounds in an aqueous solution in the presence of a catalyst. The reaction is complete when the two compounds have reacted to form 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%. The reaction is relatively simple and can be performed in a laboratory setting.
特性
IUPAC Name |
4-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-7-1-2-9(11(15)5-7)8-3-4-14-6-10(8)12(16)17/h1-6,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCDAPLKNHULPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695592 |
Source


|
| Record name | 4-(4-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid | |
CAS RN |
1261910-10-4 |
Source


|
| Record name | 4-(4-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6300084.png)
